3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
The compound 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule featuring a combination of thiazolidine, pyridopyrimidine, and other functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazolidine and pyridopyrimidine cores. Key steps include:
Formation of Thiazolidine Core: This can be achieved through the reaction of a suitable thiourea derivative with an α-haloketone under basic conditions.
Construction of Pyridopyrimidine Core: This involves the cyclization of a suitable aminopyridine derivative with a formylated compound.
Coupling Reactions: The two cores are then linked via a condensation reaction, often using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production may involve similar steps but optimized for scale, including:
Batch Processing: Using large reactors to handle the multi-step synthesis.
Continuous Flow Chemistry: For more efficient and scalable production, continuous flow methods can be employed, allowing for better control over reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, forming sulfoxides or sulfones.
Reduction: Reduction can occur at the carbonyl groups, converting them to alcohols.
Substitution: The methoxy and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Material Science: Potential use in the development of novel polymers and materials due to its unique structural properties.
Biology
Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural similarity to known inhibitors.
Antimicrobial Activity: Preliminary studies suggest it may have antimicrobial properties.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. Its mechanism of action can involve:
Binding to Enzymes: Inhibiting enzyme activity by mimicking the substrate or binding to the active site.
Interacting with DNA/RNA: Potentially intercalating into nucleic acids, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Share the thiazolidine core but differ in their overall structure and biological activity.
Pyridopyrimidines: Similar core structure but with different substituents, leading to varied applications and properties.
Uniqueness
Structural Complexity: The combination of thiazolidine and pyridopyrimidine cores with additional functional groups makes it unique.
3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one , covering its synthesis, reactions, applications, and comparisons with similar compounds.
Properties
Molecular Formula |
C23H30N4O4S2 |
---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
(5Z)-3-(3-methoxypropyl)-5-[[9-methyl-4-oxo-2-(3-propan-2-yloxypropylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H30N4O4S2/c1-15(2)31-13-6-9-24-19-17(21(28)26-10-5-8-16(3)20(26)25-19)14-18-22(29)27(23(32)33-18)11-7-12-30-4/h5,8,10,14-15,24H,6-7,9,11-13H2,1-4H3/b18-14- |
InChI Key |
CVRGFCXIJMSVAM-JXAWBTAJSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCOC)NCCCOC(C)C |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCOC)NCCCOC(C)C |
Origin of Product |
United States |
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